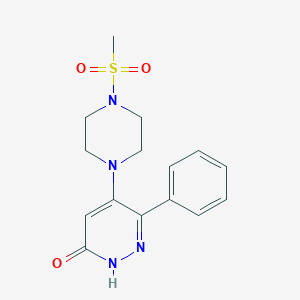![molecular formula C17H26N2O3 B6439650 tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 2549029-12-9](/img/structure/B6439650.png)
tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . Another compound, “tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate”, was synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .Aplicaciones Científicas De Investigación
TBPMPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential drug synthesis. It has also been used to synthesize a variety of compounds, including quinolines, pyrrolidines, and cyclic amines.
Mecanismo De Acción
TBPMPC is an organic compound that is used in a variety of scientific research applications. It is believed to act as a Lewis acid, a type of acid that is capable of forming a covalent bond with an electron-rich species. TBPMPC is also believed to act as a catalyst in organic synthesis, as it can facilitate the reaction of two molecules by forming a covalent bond between them.
Biochemical and Physiological Effects
TBPMPC has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates. In addition, TBPMPC has been found to have an effect on the activity of transporters involved in the transport of ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBPMPC in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be used in a variety of organic synthesis reactions. It is also a relatively non-toxic compound and can be used safely in laboratory experiments.
The use of TBPMPC in laboratory experiments also has some limitations. It is a relatively slow-acting reagent and can require several hours to complete a reaction. In addition, the reactions that it is used in can produce byproducts that can interfere with the desired product.
Direcciones Futuras
The use of TBPMPC in scientific research is an active area of study. Future research directions could include the development of new methods for the synthesis of TBPMPC, the exploration of its potential uses in drug synthesis, and the investigation of its biochemical and physiological effects. Other potential research directions could include the development of new methods for the synthesis of compounds related to TBPMPC, the exploration of its potential uses in organic synthesis, and the investigation of its potential therapeutic applications.
Métodos De Síntesis
TBPMPC can be synthesized through a variety of methods, including the use of a Grignard reagent, an organomagnesium compound, and a base. The Grignard reagent is reacted with the appropriate base, such as sodium hydroxide or potassium hydroxide, to form the TBPMPC. Other methods for the synthesis of TBPMPC include the use of a palladium-catalyzed reaction and a Lewis acid-catalyzed reaction.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-11-18-8-5-15(13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZCBKCCVOHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B6439575.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B6439582.png)
![1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439588.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine](/img/structure/B6439593.png)

![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439606.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439616.png)
![tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6439627.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine](/img/structure/B6439631.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine](/img/structure/B6439640.png)
![3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439646.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine](/img/structure/B6439647.png)
![3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439656.png)
![3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439664.png)